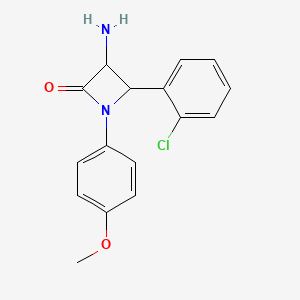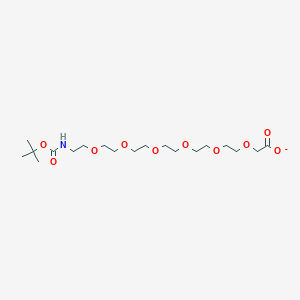
BocNH-PEG6-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily used as a PROTAC (PROteolysis TArgeting Chimera) linker, which facilitates the degradation of target proteins by the ubiquitin-proteasome system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-NH-PEG6-CH2COOH is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups The synthesis typically starts with the protection of the amino group using a Boc (tert-butoxycarbonyl) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of Boc-NH-PEG6-CH2COOH involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Boc-NH-PEG6-CH2COOH undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group, which can then participate in nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Esterification: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid group for esterification.
Major Products Formed
Free Amino Compound: Deprotection of the Boc group yields the free amino compound.
Esters: Reaction with alcohols forms ester derivatives.
Aplicaciones Científicas De Investigación
Boc-NH-PEG6-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by enabling selective degradation of target proteins.
Industry: Used in the development of advanced materials and bioconjugates for various industrial applications.
Mecanismo De Acción
Boc-NH-PEG6-CH2COOH functions as a PROTAC linker, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG chain enhances solubility and bioavailability, while the Boc group protects the amino functionality during synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Boc-NH-PEG4-CH2COOH: A shorter PEG chain variant with similar properties.
Boc-NH-PEG5-CH2COOH: Another variant with a different PEG chain length.
Uniqueness
Boc-NH-PEG6-CH2COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly suitable for applications requiring precise spatial arrangement of ligands .
Propiedades
Fórmula molecular |
C19H36NO10- |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C19H37NO10/c1-19(2,3)30-18(23)20-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22)/p-1 |
Clave InChI |
ZKCDWMFMVAYYED-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B14795106.png)

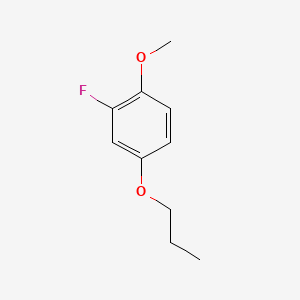
![2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14795130.png)

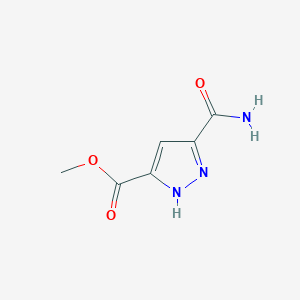
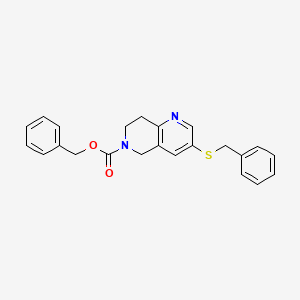
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
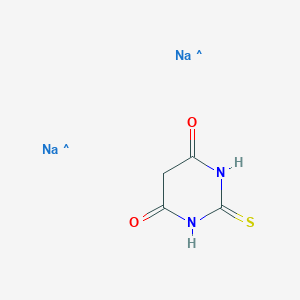
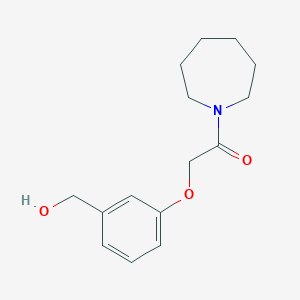
![tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14795182.png)
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14795192.png)
